4-溴-2-氟-3-甲基-5-硝基苯硼酸二缩甲醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

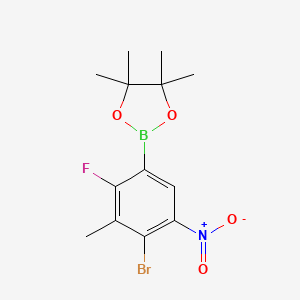

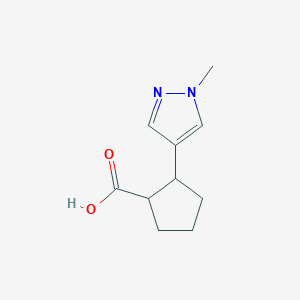

“4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester” is a chemical compound with the molecular formula C13H16BBrFNO4 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .

Synthesis Analysis

Pinacol boronic esters are synthesized using various borylation approaches, including the prominent asymmetric hydroboration reaction . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester” includes a boron moiety, which can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Chemical Reactions Analysis

Pinacol boronic esters are involved in various chemical reactions. For instance, they can undergo formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .

科学研究应用

聚合物合成中的多用途中间体: 4-溴-2-氟-3-甲基-5-硝基苯硼酸二缩甲醇酯是聚合物合成中的多用途中间体。它已被用于形成具有高分子量和极佳热稳定性的含发色团聚合物,正如 Neilson 等人在其关于混合发色团全氟环丁基共聚物的研究中所证明的(2007)。这些聚合物显示出优异的可加工性和光致发光特性 (Neilson, Budy, Ballato, & Smith, 2007).

有机合成中的构建模块: 该化合物用于通过 C-F 键活化和金属交换将氟芳烃转化为芳基硼酸二缩甲醇酯,如 Zhou 等人(2016)和 Niwa 等人(2015)的研究中所示。这些过程对于创建多样化的功能化芳烃至关重要,突出了该方法在有机化学中的合成效用 (Zhou et al., 2016); (Niwa, Ochiai, Watanabe, & Hosoya, 2015).

烯烃-1,1-二硼酸酯的合成: Matteson 和 Tripathy(1974)展示了该化合物在烯烃-1,1-二硼酸酯合成中的用途。他们的工作提供了一种通用的反应机理,该机理可以耐受其他官能团,从而使这些酯成为有用的合成中间体 (Matteson & Tripathy, 1974).

高分子量聚合物的制备: 该化合物在合成具有硼酸酯部分的高分子量 π 共轭聚合物中起着重要作用,如 Nojima 等人(2016)的研究所示。这展示了其在创建具有特定端官能度的聚合物中的效用 (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016).

聚合物膜中的路易斯酸受体: 4-溴-2-氟-3-甲基-5-硝基苯硼酸二缩甲醇酯等有机硼化合物已被研究作为聚合物膜中氟离子路易斯酸受体。Jańczyk 等人(2012)研究了这些化合物对氟离子的选择性和响应行为 (Jańczyk, Adamczyk-Woźniak, Sporzyński, & Wróblewski, 2012).

氟化氨基酸的合成: Laue 等人(2000)利用该化合物合成氟化 α-氨基酸,突出了其在创建生物学上重要分子中的作用 (Laue, Kröger, Wegelius, & Haufe, 2000).

室温磷光: Shoji 等人(2017)发现芳基硼酸酯,包括该化合物,在室温下表现出磷光。这一发现可能会导致材料科学领域的新应用,尤其是在发光材料领域 (Shoji et al., 2017).

作用机制

Target of Action

The primary target of 4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester is the transition metal catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to the transition metal catalyst . This is part of the SM coupling reaction, which also involves an oxidative addition step .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly influenced by its stability in aqueous environments .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

未来方向

The future directions in the research and application of pinacol boronic esters like “4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester” could involve the development of more efficient synthesis methods, particularly for the protodeboronation of alkyl boronic esters . Additionally, expanding the scope of transformations that these compounds can undergo, such as the formal anti-Markovnikov alkene hydromethylation, could open up new possibilities in organic synthesis .

属性

IUPAC Name |

2-(4-bromo-2-fluoro-3-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BBrFNO4/c1-7-10(15)9(17(18)19)6-8(11(7)16)14-20-12(2,3)13(4,5)21-14/h6H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWCFXPLPHAAJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)C)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BBrFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475663.png)

![(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride](/img/structure/B2475669.png)

![N-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2475678.png)

![2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2475681.png)

![(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2475683.png)

![N-(4-ethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2475684.png)